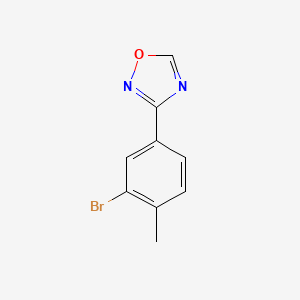
(2S)-2-amino-4-methyl-N-phenylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-methyl-N-phenylpentanamide, also known as AMPP, is a synthetic amino acid derivative with a wide range of applications in biochemistry and physiology. It has been used in numerous scientific studies, ranging from drug development to enzyme inhibition. AMPP is a chiral molecule, meaning it has two mirror-image forms, and is a key component in many drug development processes. In
科学研究应用
(2S)-2-amino-4-methyl-N-phenylpentanamide has been used in numerous scientific studies, ranging from drug development to enzyme inhibition. For example, it has been used to study the inhibition of enzymes involved in the biosynthesis of fatty acids, such as the fatty acid synthase and acetyl-CoA carboxylase. It has also been used to study the inhibition of enzymes involved in cholesterol biosynthesis, such as 3-hydroxy-3-methylglutaryl-CoA reductase. Additionally, (2S)-2-amino-4-methyl-N-phenylpentanamide has been used to study the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
作用机制
The mechanism of action of (2S)-2-amino-4-methyl-N-phenylpentanamide is not yet fully understood, but several studies have suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol. Specifically, it appears to inhibit the binding of fatty acids and cholesterol to the enzyme active sites, thus preventing the enzymes from catalyzing their respective reactions. Additionally, it has been suggested that (2S)-2-amino-4-methyl-N-phenylpentanamide may also act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-amino-4-methyl-N-phenylpentanamide have not been extensively studied, but some studies have suggested that it may have antioxidant and anti-inflammatory properties. Additionally, it has been suggested that (2S)-2-amino-4-methyl-N-phenylpentanamide may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using (2S)-2-amino-4-methyl-N-phenylpentanamide in laboratory experiments is its chiral nature, which allows for the study of the effects of different enantiomers on the same enzyme. Additionally, (2S)-2-amino-4-methyl-N-phenylpentanamide is relatively inexpensive and easily accessible, making it an ideal choice for laboratory experiments. However, one limitation of using (2S)-2-amino-4-methyl-N-phenylpentanamide in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of different enantiomers on the same enzyme.
未来方向
There are several potential future directions for (2S)-2-amino-4-methyl-N-phenylpentanamide research. One potential direction is to further explore its mechanism of action and its effects on different enzymes. Additionally, further studies could be conducted to investigate its potential antioxidant and anti-inflammatory properties, as well as its potential neuroprotective effects. Finally, further research could be conducted to explore the potential of (2S)-2-amino-4-methyl-N-phenylpentanamide as a drug development tool.
合成方法
(2S)-2-amino-4-methyl-N-phenylpentanamide can be synthesized using a variety of methods. The most common method is called the Strecker-type reaction, which involves the reaction of an aldehyde, such as formaldehyde, with ammonia and an alkyl halide. This reaction produces the desired amino acid derivative. Another method is the reductive amination of an aldehyde or ketone with an amine, which yields the desired product. Finally, (2S)-2-amino-4-methyl-N-phenylpentanamide can also be synthesized through the reaction of an aldehyde or ketone with a primary amine and a nitrile.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-4-methyl-N-phenylpentanamide involves the reaction of 4-methyl-N-phenylpentanamide with an amine reagent to introduce the amino group at the 2-position of the molecule. The stereochemistry at the 2-position is controlled by the chiral amine reagent used in the reaction. The resulting amine intermediate is then acylated with an appropriate acylating agent to introduce the amide group at the 2-position. The final product is obtained after purification and isolation steps.", "Starting Materials": [ "4-methyl-N-phenylpentanamide", "Chiral amine reagent", "Acylating agent", "Solvents", "Reagents for purification and isolation" ], "Reaction": [ "Step 1: React 4-methyl-N-phenylpentanamide with chiral amine reagent in a suitable solvent to introduce the amino group at the 2-position of the molecule. The reaction conditions should be optimized to control the stereochemistry at the 2-position.", "Step 2: Acylate the resulting amine intermediate with an appropriate acylating agent to introduce the amide group at the 2-position. The reaction conditions should be optimized to achieve high yield and purity of the product.", "Step 3: Purify the crude product by column chromatography or other suitable methods to remove impurities and isolate the desired product.", "Step 4: Characterize the final product by various analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity." ] } | |
CAS 编号 |
147485-04-9 |
产品名称 |
(2S)-2-amino-4-methyl-N-phenylpentanamide |
分子式 |
C12H18N2O |
分子量 |
206.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



